![molecular formula C13H24N2O5S B5433861 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5433861.png)
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. MPPC is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channels (ASICs). This compound binds to the ion channels and alters their activity, leading to changes in cellular physiology. This compound has also been found to modulate the activity of other ion channels, such as the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been found to have analgesic effects by modulating the activity of TRPV1 and ASICs, which are involved in pain perception. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in experiments. However, there are limitations to using this compound in lab experiments. Its effects on ion channels can vary depending on the experimental conditions, making it difficult to replicate results. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several directions for future research on 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential in treating cancer. This compound has been shown to induce apoptosis in cancer cells and may be useful in developing new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels.
Synthesemethoden
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 1-(4-chlorobutyl)piperidine with morpholine and sodium sulfite to form the intermediate compound, 1-(morpholin-4-ylsulfonyl)-3-propylpiperidine. The intermediate compound is then treated with sodium hydroxide to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(morpholin-4-ylsulfonyl)-3-propylpiperidine-3-carboxylic acid has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used as a tool in studying the role of ion channels in cellular physiology.
Eigenschaften
IUPAC Name |
1-morpholin-4-ylsulfonyl-3-propylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-2-4-13(12(16)17)5-3-6-15(11-13)21(18,19)14-7-9-20-10-8-14/h2-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAOQWFLWNYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.